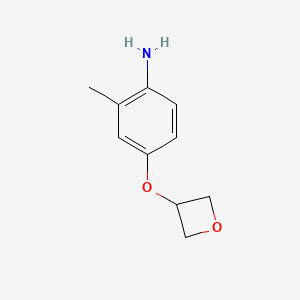

Benzenamine, 2-methyl-4-(3-oxetanyloxy)-

Descripción

Benzenamine, 2-methyl-4-(3-oxetanyloxy)- is an aromatic amine derivative featuring a benzene ring substituted with a methyl group at position 2 and a 3-oxetanyloxy group at position 3. The oxetanyloxy substituent consists of an oxetane ring (a four-membered cyclic ether) linked via an ether bond. Although direct experimental data for this compound are absent in the provided evidence, comparisons can be drawn from structurally related benzenamine derivatives.

Propiedades

IUPAC Name |

2-methyl-4-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVOXSFZXUXFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435954-31-6 | |

| Record name | 2-methyl-4-(oxetan-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-methyl-4-(3-oxetanyloxy)- typically involves the reaction of 2-methyl-4-hydroxyaniline with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Benzenamine, 2-methyl-4-(3-oxetanyloxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids.

Major Products:

Oxidation: Quinones, nitro compounds.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₁₀H₁₃NO₂

- SMILES Representation: CC1=C(C=CC(=C1)OC2COC2)N

- InChIKey: NYVOXSFZXUXFFQ-UHFFFAOYSA-N

The structure features a benzene ring substituted with a methyl group and an oxetanyloxy group, which contributes to its unique reactivity and potential applications.

Medicinal Chemistry

Benzenamine derivatives are known for their roles as pharmacologically active compounds. The unique structure of benzenamine, 2-methyl-4-(3-oxetanyloxy)- positions it as a candidate for:

- Drug Development: The compound may serve as a lead for developing new drugs targeting various diseases, particularly due to its potential as an enzyme inhibitor or receptor modulator.

- Therapeutic Uses: Similar compounds have been explored for their efficacy in treating conditions such as inflammation, cancer, and neurological disorders.

Materials Science

The compound's structural characteristics lend themselves to applications in materials science:

- Synthesis of Advanced Materials: Its ability to form stable bonds can be exploited in creating polymers or composites with enhanced mechanical properties.

- Electronic and Optical Properties: The oxetanyloxy group may impart specific electronic properties that can be utilized in organic electronics or photonic devices.

Biological Studies

In biological research, benzenamine, 2-methyl-4-(3-oxetanyloxy)- can be used for:

- Biochemical Assays: The compound may function as a probe to study enzyme activities or protein interactions, contributing to the understanding of biochemical pathways.

- Cellular Studies: Its effects on cellular processes could be investigated to explore potential therapeutic avenues.

Case Study: Enzyme Inhibition

Research has demonstrated that structurally similar anilines can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies on derivatives of benzenamine have indicated significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory responses.

Case Study: Material Development

In materials science, compounds with similar oxetane functionalities have been successfully incorporated into polymer matrices to enhance thermal stability and mechanical strength. These findings suggest that benzenamine derivatives could similarly contribute to advanced material formulations.

Mecanismo De Acción

The mechanism of action of Benzenamine, 2-methyl-4-(3-oxetanyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzyme activity or receptor binding, resulting in various biological effects .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The nature of the substituent significantly impacts molecular weight, boiling point, solubility, and applications. Key analogs include:

Table 1: Substituent-Driven Property Comparison

*Estimated based on analogous structures.

Key Observations:

- Oxetanyloxy vs. Alkoxy Chains : The oxetanyloxy group’s cyclic structure likely reduces lipophilicity compared to linear alkoxy chains (e.g., octyloxy in ), enhancing solubility in polar media. This contrasts with 4-(octyloxy)benzenamine, which exhibits surfactant-like behavior due to its long hydrophobic tail.

- Electronic Effects : The oxetane’s ether oxygen may donate electrons less effectively than methoxy groups, altering reactivity in electrophilic substitution reactions .

Thermochemical Stability

N-Phenylmethylene benzenamine N-oxides () highlight the role of substituents in bond dissociation enthalpies. The oxetane’s strained ring may lower the N–O bond dissociation energy compared to azoxy or nitrone groups, influencing stability in oxidative environments .

Actividad Biológica

Benzenamine, 2-methyl-4-(3-oxetanyloxy)-, also known by its chemical formula , is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The structural formula of Benzenamine, 2-methyl-4-(3-oxetanyloxy)- is represented as follows:

- Molecular Formula:

- SMILES Notation: CC1=C(C=CC(=C1)OC2COC2)N

- InChI: InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9H

This compound features a benzenamine core with a methoxy group and an oxetane moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to Benzenamine, 2-methyl-4-(3-oxetanyloxy)- exhibit significant antimicrobial properties. For instance, studies on related benzenamines have demonstrated effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of functional groups such as oxetane may enhance these effects by improving solubility or facilitating interaction with microbial targets.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of various benzenamine derivatives against clinical isolates. The results indicated that compounds with a similar structure to Benzenamine, 2-methyl-4-(3-oxetanyloxy)- had minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against E. coli and S. aureus, suggesting potential therapeutic applications in treating bacterial infections .

Study 2: Anticancer Activity

Another research focused on the cytotoxic effects of related benzenamines on cancer cell lines. The findings revealed that certain derivatives could induce apoptosis in HeLa cells at concentrations as low as 50 µM. The study highlighted the importance of substituent groups in modulating biological activity . While direct evidence for Benzenamine, 2-methyl-4-(3-oxetanyloxy)- is lacking, its structural characteristics suggest it may possess similar anticancer properties.

Data Summary Table

| Activity | Compound | Target Organism/Cell Line | MIC/IC50 |

|---|---|---|---|

| Antibacterial | Benzenamine derivatives | E. coli, S. aureus | 15 - 30 µg/mL |

| Antiproliferative | Related benzenamines | HeLa cells | IC50 = 50 µM |

| Anticancer | Various benzenamines | A549 cells | IC50 = Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.